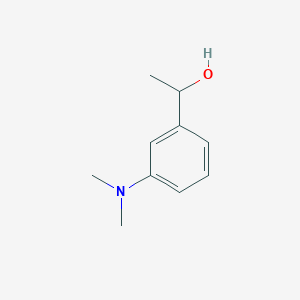

1-(3-Dimethylaminophenyl)ethanol

Description

Contextualizing Aminophenyl Alcohols in Contemporary Organic Chemistry

Aminophenyl alcohols are a class of organic compounds characterized by the presence of both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) group attached to a phenyl ring. alfa-chemistry.com This dual functionality imparts a unique combination of chemical properties, making them versatile intermediates in organic synthesis. alfa-chemistry.com The presence of the hydroxyl group allows for reactions typical of alcohols, such as esterification and oxidation, while the amino group can undergo reactions characteristic of amines, such as salt formation and N-alkylation. libretexts.orgwordpress.com

The interplay between the amino and hydroxyl groups can influence the reactivity of the aromatic ring and the functional groups themselves. libretexts.org These compounds are often polar and can exhibit hydrogen bonding, which affects their physical properties like boiling point and solubility. alfa-chemistry.comwordpress.com In contemporary organic chemistry, aminophenyl alcohols serve as crucial building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. alfa-chemistry.commyskinrecipes.com Their ability to be derivatized at multiple sites makes them valuable scaffolds for creating diverse chemical libraries for drug discovery and materials science. alfa-chemistry.commyskinrecipes.com

The Distinctive Role of the 1-(3-Dimethylaminophenyl)ethanol Scaffold in Chemical Synthesis and Research

This compound, with the chemical formula C10H15NO, is a specific aminophenyl alcohol that has carved out a niche in advanced chemical research. myskinrecipes.comfishersci.ca Its structure features a dimethylamino group at the meta-position of the phenyl ring relative to the ethanol (B145695) substituent. This particular arrangement of functional groups makes it a valuable intermediate and building block in various synthetic applications. myskinrecipes.com

One of the primary applications of this compound is in the synthesis of novel chemical entities with potential biological activities. myskinrecipes.com Researchers utilize this scaffold to create more complex molecules for investigation in medicinal chemistry. myskinrecipes.com The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as enantiomers. This chirality is of significant interest in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. The resolution of racemic 1-phenylethanol, a structurally related compound, through enzymatic reactions highlights the importance of chirality in this class of molecules. nih.gov

The compound serves as a key intermediate in the development of various organic compounds. myskinrecipes.com Its utility is rooted in its ability to undergo a variety of chemical transformations at its functional groups, allowing for the construction of diverse molecular architectures. For professional manufacturing and research laboratories, it is a readily available reagent for these synthetic endeavors. calpaclab.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 5339-01-5 fishersci.cacalpaclab.com |

| Molecular Formula | C10H15NO myskinrecipes.comfishersci.ca |

| Molecular Weight | 165.24 g/mol myskinrecipes.comfishersci.ca |

| Physical State | Liquid (at 20°C) tcichemicals.com |

| Boiling Point | 102°C at 2 mmHg myskinrecipes.com |

| Purity | ≥98.0% (GC) fishersci.catcichemicals.com |

| Synonyms | 3-Dimethylamino-α-methylbenzyl Alcohol, 1-(3-Dimethylaminophenyl)ethyl Alcohol tcichemicals.comtcichemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(dimethylamino)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(12)9-5-4-6-10(7-9)11(2)3/h4-8,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGWUVVZDWJPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277668 | |

| Record name | 1-(3-Dimethylaminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-01-5 | |

| Record name | NSC3455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Dimethylaminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Dimethylaminophenyl Ethanol and Its Derivatives

Established Synthetic Pathways and Mechanistic Considerations

Traditional synthetic routes to 1-(3-Dimethylaminophenyl)ethanol primarily involve the reduction of the corresponding ketone, 3'-dimethylaminoacetophenone, or the addition of organometallic reagents to an appropriate aldehyde.

Classic Reduction Strategies (e.g., Ketone Reduction)

The reduction of prochiral ketones is a fundamental method for producing chiral secondary alcohols. mdpi.com A common and straightforward method for the synthesis of this compound is the reduction of 3'-dimethylaminoacetophenone. This transformation can be achieved using various reducing agents.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). chemguide.co.uk These reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon of the ketone. libretexts.org The reaction with sodium borohydride is often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). libretexts.org The general mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org While effective in achieving the conversion, these methods typically produce a racemic mixture of the alcohol.

The reduction of an aldehyde leads to a primary alcohol, while the reduction of a ketone results in a secondary alcohol. chemguide.co.uklibretexts.org For instance, the reduction of propanone yields propan-2-ol, a secondary alcohol. libretexts.org

| Reactant | Reducing Agent | Product | Alcohol Type |

| Aldehyde | NaBH4 or LiAlH4 | Primary Alcohol | Primary |

| Ketone | NaBH4 or LiAlH4 | Secondary Alcohol | Secondary |

| Ethanal | [H] | Ethanol | Primary |

| Propanone | [H] | Propan-2-ol | Secondary |

Organometallic Reagent-Based Synthesis (e.g., Grignard Reactions)

Grignard reagents, which are organomagnesium halides, are powerful nucleophiles used to form carbon-carbon bonds. youtube.commasterorganicchemistry.com The synthesis of this compound can be accomplished by reacting 3-dimethylaminobenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide.

The reaction mechanism involves the nucleophilic addition of the carbanion-like methyl group from the Grignard reagent to the carbonyl carbon of the aldehyde. youtube.comyoutube.com This is followed by an acidic workup to protonate the intermediate alkoxide, yielding the secondary alcohol. youtube.comyoutube.com This method is versatile; reacting a Grignard reagent with formaldehyde (B43269) produces a primary alcohol, with other aldehydes yields secondary alcohols, and with ketones results in tertiary alcohols. youtube.comyoutube.com

Enantioselective Synthesis of Chiral this compound and Analogs

The production of enantiomerically pure chiral alcohols is of great importance, often serving as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com Asymmetric hydrogenation and transfer hydrogenation are powerful techniques to achieve this. mdpi.comnih.gov

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation of prochiral ketones is a highly effective method for obtaining chiral secondary alcohols with high enantiomeric excess (ee). mdpi.com This involves the use of a chiral catalyst that facilitates the selective addition of hydrogen to one face of the carbonyl group.

Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are widely used as catalysts in asymmetric hydrogenation and transfer hydrogenation reactions. nih.govacs.org Ruthenium(II) complexes, in particular, have been extensively studied and have shown excellent performance in the asymmetric hydrogenation of various ketones. mdpi.com

For instance, Ru complexes with chiral diphosphines and amine-based ligands demonstrate high catalytic activity and enantioselectivity. nih.gov Similarly, iridium catalysts with chiral P,N ligands have emerged as a highly efficient class of catalysts for the asymmetric hydrogenation of various substrates. acs.org Rhodium(III) and Iridium(III) catalysts, derived in situ from [Cp*MCl2]2 (M=Rh, Ir) and a chiral ligand like TsDPEN, are effective for the asymmetric transfer hydrogenation of ketones in water, offering high enantioselectivities. nih.gov

A study on the asymmetric hydrogenation of acetophenone (B1666503) using Ru(II) complexes with chiral diphosphine and diamine ligands reported the formation of (R)-1-phenylethanol with up to 82% ee. nih.gov Another report describes the use of azaruthenacycles as efficient catalysts for the asymmetric transfer hydrogenation of acetophenone, achieving enantiomeric excesses up to 85%. nih.gov

| Metal | Ligand Type | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Ru(II) | Chiral diphosphine/diamine | Asymmetric Hydrogenation | Acetophenone | 82% | nih.gov |

| Ru | Azaruthenacycles | Asymmetric Transfer Hydrogenation | Acetophenone | up to 85% | nih.gov |

| Rh(III) | TsDPEN | Asymmetric Transfer Hydrogenation | Various Ketones | up to 99% | nih.gov |

| Ir(III) | TsDPEN | Asymmetric Transfer Hydrogenation | Various Ketones | up to 99% | nih.gov |

| Ir | Chiral P,N,N-Ligands | Asymmetric Hydrogenation | Ketones | >99% | researchgate.net |

The enantioselectivity of metal-catalyzed hydrogenation reactions is primarily governed by the chiral ligand coordinated to the metal center. researchgate.net The design and synthesis of effective chiral ligands are therefore crucial for achieving high asymmetric induction.

A variety of chiral ligands have been developed and successfully applied in the asymmetric hydrogenation of ketones. These often include bidentate and tridentate ligands containing phosphorus and nitrogen donor atoms. acs.orgresearchgate.net For example, chiral N4-Schiff bases coupled with ruthenium catalysts have been used for the hydrogenation of acetophenone, achieving complete conversion and 76% ee. researchgate.net

The combination of a chiral diphosphine, such as TolBINAP, with a chiral diamine, like DPEN, in a ruthenium(II) complex creates a highly effective catalytic system. nih.gov The chirality of both the diphosphine and the diamine ligand influences the stereochemical outcome of the reduction. mdpi.com The proposed mechanism for these Ru-catalyzed hydrogenations often involves a six-membered pericyclic transition state where the substrate interacts with the chiral environment of the catalyst. nih.govacs.org

More recently, chiral tridentate P,N,N-ligands have shown excellent performance in ruthenium and iridium-catalyzed asymmetric hydrogenations of a wide range of ketones, affording the corresponding chiral alcohols with high yields and enantioselectivities. researchgate.net

Biocatalytic Transformations for Chiral Alcohol Production

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral alcohols. nih.gov This approach utilizes whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of prochiral ketones to their corresponding enantiomerically pure alcohols. magtech.com.cn The advantages of biocatalysis include high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the avoidance of hazardous reagents often used in traditional chemical synthesis. nih.govresearchgate.net

Microorganisms and their enzymes, such as alcohol dehydrogenases (ADHs), are particularly effective for these transformations. acs.org For instance, the asymmetric reduction of acetophenone and its analogs has been successfully demonstrated using immobilized Rhodotorula glutinis cells, yielding chiral alcohols with high enantiopurity (>99% ee for the (S)-enantiomer). nih.gov The immobilization of these biocatalysts allows for their repeated use, making the process more economically viable. nih.gov In one study, immobilized cells were used up to 15 times in batch processes. nih.gov

The efficiency of biocatalytic reductions can be enhanced by using coenzyme regeneration systems. For example, a dual-enzyme system coupling an alcohol dehydrogenase (ADH) with a formate (B1220265) dehydrogenase (FDH) can be employed to regenerate the required nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor. nih.gov This strategy has been shown to be an efficient method for the preparation of chiral aromatic alcohols. nih.gov

Table 1: Examples of Biocatalytic Reduction of Ketones

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Immobilized Rhodotorula glutinis | Acetophenone | (S)-1-Phenylethanol | >99% | nih.gov |

| Recombinant E. coli with ADH | 2-Hydroxyacetophenone | (R)-1-(2-Hydroxyphenyl)ethanol | >99% | nih.gov |

| Candida parapsilosis | Ethyl 4-chloroacetoacetate | Ethyl-(R)-4-chloro-3-hydroxybutanoate | 99% | nih.gov |

Asymmetric Hydrosilylation and Borane (B79455) Reduction in Chiral Synthesis

Asymmetric hydrosilylation and borane reduction are well-established and highly effective methods for the synthesis of chiral alcohols from prochiral ketones. rsc.orgwikipedia.org These methods often employ chiral catalysts to achieve high levels of enantioselectivity. wikipedia.org

Asymmetric Hydrosilylation:

This process involves the addition of a silicon hydride (silane) across the carbonyl double bond of a ketone, followed by hydrolysis to yield the alcohol. wikipedia.org The use of chiral transition metal catalysts, such as those based on rhodium or titanium, can induce high enantioselectivity. wikipedia.orgacs.orgacs.org For instance, chiral bis(oxazolinyl)pyridine-rhodium complexes have demonstrated high efficacy in the hydrosilylation of ketones. acs.org While non-precious metal catalysts, like those based on zinc, are also being explored for their cost-effectiveness, they have so far shown more modest enantioselectivity. sioc-journal.cnresearchgate.net

Asymmetric Borane Reduction:

The reduction of ketones using borane (BH3) or its derivatives, catalyzed by chiral oxazaborolidines, is a widely used method for producing enantiomerically enriched alcohols. wikipedia.orgresearchgate.net The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this approach. wikipedia.org Another strategy involves the use of chiral borane reagents derived from α-pinene, such as Alpine-Borane, which can achieve high enantioselectivity in the reduction of various ketones. wikipedia.orgdnrcollege.org Studies have also investigated reagents prepared from borane and chiral amino alcohols, like (S)-valinol, which have shown good selectivity in the reduction of aromatic ketones. rsc.org

Table 2: Comparison of Asymmetric Reduction Methods

| Method | Catalyst/Reagent | Typical Substrate | Key Features | Reference |

| Asymmetric Hydrosilylation | Chiral Rhodium or Titanium complexes | Aromatic and Aliphatic Ketones | Mild reaction conditions, use of inexpensive silanes. | wikipedia.orgacs.orgacs.org |

| Asymmetric Borane Reduction | Chiral Oxazaborolidines (CBS catalyst) | Prochiral Ketones | High enantioselectivity, well-established methodology. | wikipedia.orgresearchgate.net |

| Asymmetric Borane Reduction | Alpine-Borane | Prochiral Ketones | Derived from a natural product, high enantioselectivity. | wikipedia.orgdnrcollege.org |

Modern Approaches to Process Optimization in Synthesis

Optimizing synthetic processes is crucial for improving efficiency, reducing costs, and minimizing environmental impact in pharmaceutical manufacturing. reachemchemicals.comgreenfieldchemical.commdpi.com Modern approaches focus on innovative technologies and strategic planning to achieve these goals.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. emich.eduat.uaresearchgate.net The direct interaction of microwave irradiation with the polar molecules in a reaction mixture results in rapid and uniform heating. at.ua

In the context of synthesizing amino alcohols, MAOS has been shown to be an efficient, regioselective route for the aminolysis of epoxides. emich.edu This method can often be performed without the need for Lewis acids or promoters and with a simple 1:1 stoichiometric ratio of reactants. emich.edu The Kabachnik-Fields reaction, used to synthesize α-aminophosphonates, has also been successfully optimized using microwave assistance, often in solvent-free conditions. nih.govresearchgate.net

Continuous-Flow Reactor Methodologies in Large-Scale Synthesis

Continuous-flow chemistry offers several advantages over traditional batch processing for large-scale synthesis, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. mdpi.comazolifesciences.comchemicalindustryjournal.co.uk In a flow reactor, reagents are continuously pumped through a tube or a series of interconnected reactors where the reaction takes place. mdpi.comazolifesciences.com

This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. rsc.orgrsc.org The synthesis of active pharmaceutical ingredients (APIs) and their intermediates can be significantly streamlined using flow chemistry, enabling the coupling of multiple reaction steps without the need for isolating intermediates. mdpi.com This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. chemicalindustryjournal.co.uk Computational fluid dynamics (CFD) can be used to model and optimize flow reactor conditions, reducing the need for extensive experimentation. rsc.orgrsc.org

Solvent Selection and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical factors in the development of sustainable and efficient synthetic processes. researchgate.netmdpi.com Green chemistry principles advocate for the use of environmentally benign solvents, such as water, ethanol, or ionic liquids, to reduce the environmental impact of pharmaceutical manufacturing. mdpi.com

In asymmetric transfer hydrogenation of ketones, for example, using a mixture of water and methanol has been shown to improve catalyst solubility and achieve complete and highly enantioselective reduction of substrates like para-amino acetophenone. acs.org The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is essential for maximizing yield and enantioselectivity while minimizing waste. organic-chemistry.org For instance, in the palladium-catalyzed asymmetric hydrogenation of amino ketones, trifluoroethanol (TFE) was identified as the optimal solvent, and the hydrogen pressure was found to have a minimal effect on the enantiomeric excess. organic-chemistry.org

Catalytic Recycling Strategies for Environmental Impact Reduction

The development of recyclable catalysts is a key strategy for reducing the environmental impact and cost of chemical synthesis. chiralpedia.comrsc.org In asymmetric catalysis, where expensive chiral catalysts are often used, the ability to recover and reuse the catalyst is of paramount importance. chiralpedia.comacs.org

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 1 3 Dimethylaminophenyl Ethanol

Electrophilic and Nucleophilic Reaction Profiles

The dimethylamino group, a potent activating group, significantly influences the electrophilic substitution reactions on the phenyl ring. By donating electron density to the aromatic system, it facilitates the attack of electrophiles. This activation is most pronounced at the ortho and para positions relative to the dimethylamino group. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to proceed readily, yielding predominantly ortho- and para-substituted products. The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate. researchgate.net Subsequent deprotonation restores the aromaticity of the ring.

Conversely, the hydroxyl group of the ethanol (B145695) substituent can participate in nucleophilic reactions. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate, facilitating nucleophilic substitution at the benzylic carbon. The direct nucleophilic substitution of the hydroxyl group is challenging due to it being a poor leaving group. nih.gov However, under acidic conditions, protonation of the hydroxyl group to form a water molecule, a much better leaving group, can enable nucleophilic attack.

The dimethylamino group itself can also exhibit nucleophilic character, particularly in reactions where it is not protonated. It can react with electrophiles, although this is generally less favored than reactions on the aromatic ring, especially under acidic conditions where the nitrogen is protonated.

Oxidation and Reduction Chemistry

The secondary alcohol functional group in 1-(3-Dimethylaminophenyl)ethanol is susceptible to oxidation. Various oxidizing agents can convert the secondary alcohol to the corresponding ketone, 1-(3-dimethylaminophenyl)ethanone. Common reagents for this transformation include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) and other milder oxidizing agents. The oxidation of similar aminobenzyl alcohols has been studied, indicating that the amino group can influence the reaction's course and selectivity. nih.govrasayanjournal.co.in For instance, the chemoselective oxidation of aminobenzyl alcohols to their corresponding aldehydes or ketones can be achieved under specific conditions, avoiding the oxidation of the amino group. nih.gov

The reduction of the carbonyl group in the corresponding ketone, 1-(3-dimethylaminophenyl)ethanone, would regenerate this compound. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, the aromatic ring can be reduced under more forcing conditions, for example, through catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexyl derivative. The deracemization of similar 1-phenylethanols has been achieved through a one-pot process combining oxidation to the ketone followed by an enantioselective enzymatic reduction back to the alcohol, highlighting the reversible nature of this oxidation-reduction process. nih.govrsc.org

Intramolecular Rearrangements and Cyclization Reactions (e.g., Claisen, Aza-Claisen)

While specific examples of Claisen or Aza-Claisen rearrangements involving this compound are not extensively documented in the literature, the structural motifs within the molecule suggest the theoretical possibility of such transformations under appropriate conditions. A Claisen rearrangement would require the formation of an allyl vinyl ether, which is not directly present in the parent molecule. However, functionalization of the ethanol side chain could potentially lead to a substrate suitable for a Claisen rearrangement.

The Aza-Claisen rearrangement, which involves the rasayanjournal.co.inrasayanjournal.co.in-sigmatropic rearrangement of an N-allyl enamine or a related species, is more conceivable given the presence of the nitrogen atom. Transformation of the dimethylamino group or the ethanol side chain to incorporate an allyl group could create a precursor for an Aza-Claisen rearrangement.

Intramolecular cyclization reactions are also a possibility. For instance, under strongly acidic conditions, the hydroxyl group could be protonated and leave as water, generating a benzylic carbocation. This carbocation could then be attacked by the dimethylamino group to form a five- or six-membered heterocyclic ring system. The feasibility of such a reaction would depend on the relative stability of the resulting ring and the reaction conditions. Studies on the intramolecular catalysis of hydrolysis in related N-dimethylamino compounds demonstrate the potential for intramolecular reactions involving the dimethylamino group. nih.gov

Detailed Mechanistic Elucidation of Reaction Intermediates and Pathways

The mechanisms of the reactions involving this compound are generally consistent with established principles of organic chemistry.

Electrophilic Aromatic Substitution: The reaction proceeds via the formation of a sigma complex (arenium ion) as a key intermediate. The electron-donating dimethylamino group stabilizes this intermediate, particularly when the electrophile attacks the ortho or para positions, thus directing the substitution to these sites. The rate-determining step is typically the formation of this carbocationic intermediate. masterorganicchemistry.com

Nucleophilic Substitution at the Benzylic Carbon: When the hydroxyl group is converted into a good leaving group, nucleophilic substitution can occur via either an SN1 or SN2 mechanism. An SN1 mechanism would involve the formation of a resonance-stabilized benzylic carbocation. The dimethylamino group, through its electron-donating effect, would further stabilize this carbocation. An SN2 mechanism would involve a backside attack by the nucleophile with inversion of stereochemistry. The choice of mechanism would be influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.

Oxidation of the Alcohol: The oxidation of the secondary alcohol to a ketone typically proceeds through the formation of a chromate (B82759) ester or a similar intermediate when using chromium-based reagents. This is followed by an elimination step, often involving the removal of a proton from the carbon bearing the oxygen, to form the carbon-oxygen double bond.

Reaction Intermediates: Key reaction intermediates in the transformations of this compound include:

Arenium ions (sigma complexes): Formed during electrophilic aromatic substitution.

Benzylic carbocations: Potential intermediates in SN1 reactions and certain acid-catalyzed reactions.

Oxonium ions: Formed by protonation of the hydroxyl group.

Enolates or enols: Can be formed from the corresponding ketone under basic or acidic conditions, respectively, and can act as nucleophiles in subsequent reactions.

A deeper understanding of the reaction pathways and the stability of these intermediates is crucial for predicting and controlling the outcomes of chemical transformations involving this compound.

Structural Derivatization and Molecular Hybridization of the 1 3 Dimethylaminophenyl Ethanol Moiety

Design and Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of 1-(3-Dimethylaminophenyl)ethanol involves targeted modifications at three key positions: the aromatic ring, the hydroxyl group, and the N-alkyl amino group. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

Hydroxyl Group Derivatization

The hydroxyl group of this compound is a key functional handle for derivatization. nih.gov It can be readily converted into esters, ethers, or other functional groups to alter polarity, and other molecular properties. Acyl chlorides and organic anhydrides are commonly used reagents for the esterification of hydroxyl groups. researchgate.net This derivatization can also serve to introduce other pharmacologically active moieties, creating hybrid molecules with potentially enhanced or novel activities. The choice of derivatizing agent allows for precise control over the resulting compound's lipophilicity and hydrogen bonding capacity. nih.govresearchgate.net

N-Alkyl Amino Group Modifications

The N,N-dimethylamino group is another critical site for modification. Variations in the alkyl substituents on the nitrogen atom can impact the basicity and steric bulk of this functional group. Synthetic approaches to modify this group can involve the use of secondary amines other than dimethylamine (B145610) during the initial synthetic steps or post-synthetic modifications of the tertiary amine. For example, analogs with N-ethyl or other alkyl groups have been synthesized to explore the impact of the amino group's size and electronic nature. nih.gov

Incorporation into Diverse Heterocyclic and Conjugated Systems

The this compound scaffold has been successfully incorporated into larger, more complex molecular frameworks, including chalcones, piperidones, and pyrazoles. This strategy of molecular hybridization aims to combine the structural features of the parent moiety with those of other well-established pharmacophores.

Chalcone (B49325) Architectures and Related α,β-Unsaturated Systems

Chalcones, which are α,β-unsaturated ketones, are readily synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. thepharmajournal.comacs.orgnih.gov In this context, 3-dimethylaminoacetophenone, a precursor to this compound, can be reacted with various substituted benzaldehydes to generate a library of chalcones bearing the 3-dimethylaminophenyl moiety. nih.govresearchgate.net These chalcone structures feature a reactive keto-ethylenic group and a delocalized π-electron system. acs.org The synthesis is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. researchgate.netnih.gov The resulting chalcones can serve as versatile intermediates for the synthesis of other heterocyclic systems. thepharmajournal.com

A study detailed the synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, which was obtained as a yellow powder with a melting point of 124–125°C. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

| Acetophenone | Dimethylamino benzaldehyde | 10% NaOH | Ethanol (B145695) | Chalcone derivative | 80.4% researchgate.net |

| Acetophenone | Vanillin | Glacial acetic acid and hydrochloric acid, then 10% KOH | Ethanol | Chalcone derivative | 25.0% researchgate.net |

| Acetophenone | Diphenyl formaldehyde (B43269) | 10% NaOH | Ethanol | Chalcone derivative | 76.3% researchgate.net |

Piperidone and Pyrazole (B372694) Derivatives

The α,β-unsaturated system of the chalcones derived from the this compound framework provides a synthetically useful handle for constructing various heterocyclic rings. For instance, these chalcones can undergo cyclization reactions with appropriate reagents to form piperidone and pyrazole derivatives.

Piperidone Derivatives: The synthesis of piperidone rings can be achieved through the reaction of chalcones with a suitable amine and a ketone in a multi-component reaction. This approach allows for the creation of complex molecular architectures incorporating the this compound moiety within a six-membered heterocyclic ring.

Pyrazole Derivatives: Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from chalcones by reaction with hydrazine (B178648) or its derivatives. thepharmajournal.com The reaction proceeds via a cyclization reaction, where the hydrazine adds to the α,β-unsaturated ketone of the chalcone. researchgate.net Depending on the substitution on the hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine), different N-substituted pyrazoles can be obtained. thepharmajournal.com For example, reacting a chalcone with hydrazine hydrate in the presence of glacial acetic acid can yield 1-acetyl-pyrazoles. researchgate.net This synthetic route has been widely used to generate diverse libraries of pyrazole derivatives. nih.govnih.gov

A general method for synthesizing pyrazoline derivatives involves refluxing a chalcone with phenyl hydrazine hydrate in ethanol. thepharmajournal.com Another approach uses hydrazine hydrate and glacial acetic acid in ethanol, also under reflux. thepharmajournal.com

| Starting Material | Reagent | Conditions | Product |

| Chalcone | Phenyl hydrazine hydrate | Ethanol, reflux 4h | Phenyl hydrazine derivative thepharmajournal.com |

| Chalcone | Hydrazine hydrate, glacial acetic acid | Ethanol, reflux 6h | Acetyl hydrazine derivative thepharmajournal.com |

| Chalcone | Isoniazide | Pyridine (B92270), reflux 2.5h | Bipyrazol-5'(4'H)-one derivative |

Thiazolidinone and Thiadiazole Incorporations

Thiazolidin-4-ones and 1,3,4-thiadiazoles are important heterocyclic motifs known for their wide range of biological activities. The synthesis of hybrids containing these rings often begins with multi-step reactions starting from precursors that will ultimately be linked. For instance, a common route to thiazolidin-4-ones involves the cyclocondensation of a Schiff base with thioglycolic acid. nih.gov The synthesis of 2-heteroarylimino-1,3-thiazolidin-4-ones can be achieved using 3-aminothiophenes, chloroacetyl chloride, and ammonium (B1175870) thiocyanate. nih.gov

A general approach to creating thiazolidinone derivatives involves a one-pot, three-component reaction. This can be accomplished through the cyclocondensation of a substituted aniline, an aldehyde, and thioglycolic acid. nih.gov The reaction conditions can be optimized, with solvent-free synthesis at 90°C in the presence of a catalyst like ammonium persulfate yielding excellent results. nih.gov

The synthesis of molecules incorporating both thiazolidin-4-one and 1,3,4-thiadiazole (B1197879) rings has also been reported. biointerfaceresearch.com One such synthesis starts with the preparation of 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) from propanoic acid and thiosemicarbazide. biointerfaceresearch.com This intermediate is then converted to a thiourea (B124793) derivative, which subsequently reacts with chloroacetic acid in dimethylformamide (DMF) to form a 2-(5-ethyl-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one core. biointerfaceresearch.com This core can be further functionalized by reacting it with various aldehydes. biointerfaceresearch.comchemmethod.com

Table 1: Synthesis of Thiazolidinone and Thiadiazole Derivatives

| Starting Materials | Key Intermediates | Final Product Class | Reaction Conditions | Ref |

|---|---|---|---|---|

| Substituted aniline, benzaldehyde, thioglycolic acid | Schiff base | 1,3-Thiazolidin-4-ones | Ammonium persulfate, 90°C, solvent-free | nih.gov |

| Propanoic acid, thiosemicarbazide | 2-Amino-5-ethyl-1,3,4-thiadiazole | Thiazolidin-4-one and 1,3,4-thiadiazole hybrids | Multi-step synthesis involving reflux and cyclization | biointerfaceresearch.com |

| Hydrazine hydrate, 4-cyanobenzoate, substituted aldehydes | Schiff base | Thiazolidinone derivatives | Reaction with thioglycolic acid | nih.gov |

Triazepine and Related Fused Heterocycles

The synthesis of seven-membered heterocyclic rings like triazepines from simpler precursors is a field of significant interest. The construction of 1,3,5-triazepine derivatives can be achieved through various synthetic routes. One method involves the reaction of acyl isoselenocyanates with benzene-1,2-diamine, which proceeds through an intermediate that cyclizes to form 1,3,5-triazepineselone derivatives. nih.gov Another approach describes the synthesis of 1,3,5-triazepane-2,4-dithione from ethylenebisisothiocyanate and ammonia (B1221849), followed by cyclization in ethanol. nih.gov

The synthesis of fused 1,2,5-triazepine-1,5-diones has been developed as a method to create conformational mimetics of cis-peptidyl prolinamides. rsc.org This is achieved by the cyclization of an N-(2-bromoacetylprolyl)hydrazine, which is generated in situ from the corresponding methyl ester. rsc.org This method allows for the creation of constrained peptide mimetics with defined stereochemistry. rsc.org

The synthesis of more complex fused systems, such as biointerfaceresearch.comchemmethod.comnih.govtriazepino[3,4-b]benzothiazolones, involves multiple steps. nih.gov This can start from the reaction of benzo[d]thiazol-2-amine with o-phenylenediamine (B120857) under Ullmann reaction conditions to create a substituted-N-(benzo[d]thiazol-2-yl)benzene-1,2-diamine intermediate, which can then be further elaborated. nih.gov These synthetic strategies highlight the modular nature of building complex heterocyclic systems. wiley.com

Schiff Base Ligands

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. science.govresearchgate.net While this compound itself does not possess a primary amino group, derivatives can be synthesized to incorporate this functionality, or the core can be part of the aldehyde/ketone component. The resulting Schiff base ligands are important in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions. science.govresearchgate.net

The synthesis of Schiff base ligands is often straightforward, typically involving refluxing equimolar amounts of the amine and carbonyl compound in a solvent like ethanol. researchgate.netmdpi.com For example, Schiff bases have been prepared by condensing 1,3-diaminopropane (B46017) with various aldehydes, including salicylaldehyde (B1680747) and benzaldehyde, in a 2:1 molar ratio. researchgate.net Similarly, the reaction of 2,4,6-triamino-1,3,5-triazine with 4-carboxybenzaldehyde yields a tripodal Schiff base ligand. nih.gov

These ligands can coordinate to metal ions through the nitrogen atom of the azomethine group and other donor atoms present in the molecule, such as the oxygen of a hydroxyl group or the sulfur of a thiol group. science.gov The resulting metal complexes have been investigated for various applications, including their biological activities. science.govnih.gov

Table 2: Examples of Schiff Base Ligand Synthesis

| Amine Component | Carbonyl Component | Resulting Schiff Base Type | Typical Reaction Conditions | Ref |

|---|---|---|---|---|

| 1,3-Diaminopropane | Salicylaldehyde, Benzaldehyde | Bidentate or Tridentate Ligands | Reflux in ethanol | researchgate.net |

| 2,4,6-Triamino-1,3,5-triazine | 4-Carboxybenzaldehyde | Tripodal Hexadentate Ligand | Reaction in DMF | nih.gov |

| 1-Amino-2-indanol | Salicylaldehydes | Chiral Schiff Bases | Stirring in absolute ethanol at room temperature | mdpi.com |

Fluorescent Probe Scaffolds (e.g., BODIPY Functionalization)

The this compound moiety can be incorporated into fluorescent probe scaffolds due to the electron-donating nature of the dimethylamino group, which can influence the photophysical properties of a fluorophore. A prominent class of fluorophores used for this purpose is the boron-dipyrromethene (BODIPY) dyes. rsc.org These dyes are known for their high fluorescence quantum yields, sharp emission peaks, and good photostability. researchgate.net

The synthesis of BODIPY-based probes often involves the condensation of a BODIPY core bearing a reactive group, such as an aldehyde, with a molecule containing a nucleophilic group, like a hydrazine. nih.gov For instance, pyridylhydrazone-tethered BODIPY compounds have been synthesized by the acid-catalyzed condensation of an aldehyde-linked BODIPY with 2-hydrazinopyridine. nih.gov These probes can be designed to detect specific analytes through a fluorescence turn-on mechanism. nih.gov

The design of such probes can be tailored for specific applications, such as sensing the hydrophobicity of protein surfaces or detecting reactive oxygen species like hypochlorous acid in living cells. nih.govnih.gov The incorporation of moieties like this compound can modulate the probe's sensitivity, selectivity, and cellular uptake. The resulting functionalized BODIPY dyes are valuable tools in biological imaging and diagnostics. rsc.org

Structure-Reactivity and Structure-Function Correlations in Derivatives

The derivatization of the this compound scaffold allows for the systematic investigation of structure-activity relationships (SAR) and structure-function correlations. By modifying the core structure and observing the resulting changes in chemical reactivity or biological/photophysical function, researchers can gain insights into the molecular features responsible for a desired effect.

In the context of biologically active compounds, such as the thiazolidinone and thiadiazole derivatives, SAR studies are crucial for optimizing potency and selectivity. For example, in a series of 1,3-thiazole derivatives studied as cholinesterase inhibitors, the nature and position of substituents on the thiazole (B1198619) ring were found to significantly influence their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr Some derivatives showed potent and selective inhibition of one enzyme over the other, highlighting the importance of specific structural features for molecular recognition by the enzyme's active site. academie-sciences.fr Similarly, for isosteviol-based 1,3-aminoalcohols, modifications to the amino and hydroxyl groups led to significant differences in their antiproliferative activities against cancer cell lines. nih.gov

In the realm of fluorescent probes, the structure-function relationship is paramount. For BODIPY-based probes, the electronic nature of the substituents on the BODIPY core dictates the absorption and emission wavelengths, quantum yield, and sensitivity. The fluorescence enhancement observed in some probes upon binding to a target is often attributed to conformational changes and increased molecular rigidity, which restricts non-radiative decay pathways. nih.gov For example, the reaction of a pyridylhydrazone-tethered BODIPY probe with hypochlorous acid leads to a cyclization reaction, forming a triazolopyridine. nih.gov This structural change alters the electronic properties of the fluorophore, resulting in a significant increase in fluorescence intensity, which forms the basis of its sensing function. nih.gov

The study of Schiff base metal complexes also reveals important structure-reactivity correlations. The coordination geometry and the nature of the metal ion and the Schiff base ligand determine the stability and reactivity of the complex. science.gov These structural features, in turn, influence their potential applications, such as in catalysis or as antimicrobial agents. The enhanced biological activity of metal complexes compared to the free ligands is often attributed to the chelation effect, which can increase the lipophilicity of the molecule and facilitate its transport across cell membranes. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of "1-(3-Dimethylaminophenyl)ethanol" by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. While complete, publicly available experimental spectra are limited, the expected chemical shifts and coupling patterns can be predicted based on the known effects of its functional groups.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing hydroxyl group. The protons on the aromatic ring are expected to appear in the downfield region. The methine proton of the ethyl group will be shifted downfield due to the adjacent hydroxyl group, and the methyl protons of the ethyl group will appear further upfield. The N,N-dimethyl protons will appear as a singlet.

Expected ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 1.5-3.0 | Broad Singlet | N/A |

| Ar-H | 6.6-7.3 | Multiplet | 7.0-9.0 |

| -CH(OH)- | 4.8-5.0 | Quartet | ~6.5 |

| -N(CH₃)₂ | 2.9-3.0 | Singlet | N/A |

| -CH₃ (ethyl) | 1.4-1.5 | Doublet | ~6.5 |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. The -OH proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by a D₂O shake experiment, where the peak would disappear. nist.gov

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH | 68-72 |

| C-N | 148-150 |

| Aromatic C-H | 110-130 |

| Aromatic C (quaternary) | 144-146 |

| -N(CH₃)₂ | 40-42 |

| -CH₃ (ethyl) | 23-26 |

Note: Predicted values are based on computational models and data from analogous structures. uobasrah.edu.iqacs.org

2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between the methine proton and the methyl protons of the ethyl group, as well as couplings between adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. To date, specific 2D NMR studies on "this compound" are not widely available in the literature.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

Predicted FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000-3100 | Medium |

| C-H (aliphatic) | Stretching | 2850-3000 | Medium |

| C=C (aromatic) | Stretching | 1580-1600, 1450-1500 | Medium-Strong |

| C-O | Stretching | 1050-1150 | Strong |

| C-N | Stretching | 1250-1350 | Medium |

| Ar-H (meta-subst.) | Bending (out-of-plane) | 690-710 and 810-850 | Strong |

Note: The broadness of the O-H stretch is due to hydrogen bonding. nist.govacs.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations are typically strong in Raman spectra. The C=C stretching modes of the benzene (B151609) ring are expected to produce prominent signals.

Predicted Raman Shifts

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H (aromatic) | Stretching | 3050-3070 |

| Ring Breathing | Symmetric Stretch | ~1000 |

| C=C (aromatic) | Stretching | 1580-1610 |

Note: Raman spectroscopy is particularly useful for studying symmetric vibrations that may be weak or inactive in the IR spectrum. acs.orgsigmaaldrich.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption

The UV-Vis spectrum of "this compound" is expected to be dominated by π → π* transitions of the substituted benzene ring. The presence of the powerful electron-donating dimethylamino group and the auxochromic hydroxyl group is expected to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.

Predicted UV-Vis Absorption Maxima

| Transition | Expected λ_max (nm) | Solvent |

| π → π | ~250-260 | Ethanol (B145695)/Methanol (B129727) |

| π → π | ~290-310 | Ethanol/Methanol |

Note: The exact position and intensity of absorption bands can be sensitive to solvent polarity. Protonation of the dimethylamino group in acidic media would lead to a significant blue-shift (hypsochromic shift) as the lone pair on the nitrogen is no longer available to participate in resonance with the aromatic ring. tcichemicals.comvwr.com

Fluorescence Emission

Many aromatic compounds containing electron-donating groups, such as an amino group, are fluorescent. It is plausible that "this compound" exhibits fluorescence upon excitation at its absorption maximum. The emission wavelength would be at a longer wavelength than the absorption wavelength (Stokes shift). Studies on structurally similar dimethylamino-substituted chalcones show fluorescence emission in the range of 480-542 nm, suggesting that "this compound" may also emit in the visible region. rsc.org However, without experimental data, the quantum yield and specific emission characteristics remain speculative.

Mass Spectrometry Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For "this compound" (molecular weight: 165.24 g/mol ), a mass spectrum would provide key structural information.

Expected Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) would be expected at m/z = 165. Key fragmentation pathways would likely include:

Alpha-cleavage: The most favorable cleavage is often adjacent to the oxygen atom, leading to the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized ion at m/z = 150.

Loss of Water: Dehydration can occur, leading to a fragment at m/z = 147 ([M-H₂O]⁺˙).

Loss of an Ethyl Group: Cleavage of the bond between the aromatic ring and the ethanol substituent can result in a fragment corresponding to the dimethylaminophenyl cation at m/z = 120.

Predicted Key Mass Fragments

| m/z | Identity |

| 165 | [M]⁺˙ (Molecular Ion) |

| 150 | [M - CH₃]⁺ |

| 147 | [M - H₂O]⁺˙ |

| 120 | [M - C₂H₅O]⁺ |

Note: The relative abundance of these fragments provides further structural clues. These predictions are based on common fragmentation patterns of benzyl (B1604629) alcohols and aromatic amines. rsc.orgnih.gov

Single-Crystal and Powder X-ray Diffraction (XRD) for Molecular and Crystal Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

As of the latest available information, a single-crystal X-ray diffraction study for "this compound" has not been reported in the public domain. nist.gov Consequently, definitive experimental data on its crystal lattice parameters, unit cell dimensions, and intermolecular packing forces (such as hydrogen bonding involving the hydroxyl group) are not available. Such a study would be invaluable for understanding its solid-state properties and for computational modeling.

Other Advanced Spectroscopic Methods (e.g., Microwave Spectroscopy for Aggregation Studies)

While less common for routine characterization, other advanced spectroscopic techniques could provide further specialized information.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It can provide extremely precise information on molecular geometry and dipole moments. For a molecule like "this compound," it could potentially be used to study conformational isomers and the dynamics of intramolecular hydrogen bonding. However, such studies are complex and have not been reported for this specific compound.

Aggregation Studies

The potential for "this compound" to form aggregates in solution could be investigated using various spectroscopic methods. Molecules with both hydrogen-bond-donating (-OH) and -accepting (-N(CH₃)₂) groups, along with an aromatic ring capable of π-π stacking, can self-assemble under certain conditions (e.g., in specific solvent mixtures). Techniques like fluorescence spectroscopy are particularly sensitive to aggregation phenomena. researchgate.net For instance, the formation of aggregates can lead to changes in fluorescence intensity, a phenomenon known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). nih.gov Studies on related phenyl-containing compounds have demonstrated that aggregation can be induced and monitored, but specific research into the aggregation behavior of "this compound" is not currently available. nih.govacs.org

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine the optimized geometry and electronic properties of molecules like 1-(3-Dimethylaminophenyl)ethanol. DFT calculations, often utilizing functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.netnih.gov For instance, DFT has been successfully used to determine the structural parameters of related dimethylaminophenyl compounds. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms.

The choice of basis set, such as 6-311G(d,p), is crucial for obtaining accurate results. researchgate.net DFT methods have also been applied to study the electronic properties of molecules with dimethylaminophenyl groups, providing insights into their behavior in different chemical environments. mdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. numberanalytics.comwikipedia.org The energies of the HOMO and LUMO, and the gap between them, are key indicators of a molecule's ability to donate or accept electrons in a chemical reaction. numberanalytics.com

For this compound, FMO theory can identify the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the electron-rich dimethylaminophenyl ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is distributed over other parts of the molecule, highlighting potential sites for nucleophilic attack. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity. FMO analysis is instrumental in understanding reaction mechanisms, such as substitution or addition reactions, involving this compound. cureffi.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgq-chem.com It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which correspond to the familiar Lewis structure representation. wikipedia.org

For this compound, NBO analysis can quantify the delocalization of electron density and the nature of intramolecular interactions. It can reveal hyperconjugative interactions, such as the donation of electron density from a bonding orbital to an adjacent antibonding orbital, which contribute to the molecule's stability. researchgate.net NBO analysis also provides information on atomic charges and the hybridization of orbitals, offering a deeper understanding of the covalent and ionic character of the bonds within the molecule. wikipedia.orgq-chem.com This method has been used to study charge transfer within similar molecules, which is crucial for understanding their electronic properties. cam.ac.uk

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. libretexts.org These maps are invaluable for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

Topological Analyses: Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Local Orbital Locator (LOL)

Topological analyses provide further insights into the bonding and intermolecular interactions of this compound.

Hirshfeld Surface Analysis is used to visualize and quantify intermolecular interactions in the crystalline state. It partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the crystal. This analysis reveals the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at the bond critical points.

Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a clear picture of electron localization in atoms, molecules, and solids, allowing for the identification of core electrons, valence electrons, bonding pairs, and lone pairs. wikipedia.orgaps.org For this compound, ELF analysis would visually distinguish the different types of chemical bonds and lone pairs, offering a chemically intuitive representation of its electronic structure. wikipedia.org

Local Orbital Locator (LOL) offers a complementary perspective to ELF by focusing on the localization of orbitals. researchgate.net It is particularly useful for visualizing regions of high kinetic energy, which can help in understanding electron delocalization and coherence.

Conformational Landscape Exploration and Energy Minimization

The presence of rotatable bonds in this compound, such as the C-C bond connecting the phenyl ring to the ethanol (B145695) moiety and the C-O bond, means that the molecule can exist in various conformations. Computational methods are used to explore this conformational landscape to identify the most stable structures (energy minima).

This process typically involves systematically rotating the flexible bonds and performing energy calculations for each resulting conformation. The identified low-energy conformers are then subjected to geometry optimization to find the precise structures corresponding to energy minima on the potential energy surface. This analysis is crucial for understanding the molecule's preferred shape and how its conformation might influence its reactivity and physical properties.

Solvent-Solute Interaction Modeling and Environmental Effects

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecule. researchgate.netmdpi.com

These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. By performing calculations within this simulated solvent environment, it is possible to predict how the solvent affects the molecule's geometry, electronic structure, and reactivity. researchgate.net For example, the stability of different conformers or the energy barrier of a reaction can change dramatically in a polar solvent compared to the gas phase. These studies are essential for understanding the behavior of this compound in realistic chemical systems. researchgate.net

Molecular Dynamics Simulations of Compound and its Derivatives

Similarly, there is no specific literature available on molecular dynamics (MD) simulations of this compound or its immediate derivatives. MD simulations are a powerful tool for understanding the conformational dynamics, solvent interactions, and macroscopic properties of chemical systems. For compounds like this compound, MD simulations could provide valuable insights into its behavior in different solvent environments, its interaction with biological macromolecules, or its aggregation properties.

General molecular dynamics studies have been performed on systems containing ethanol and on various substituted aromatic compounds. These studies explore properties like solvation structures, diffusion coefficients, and the thermodynamics of mixing. However, the specific force field parameters and simulation results for this compound are not present in the current body of scientific literature. The lack of such data precludes a detailed discussion of its dynamic behavior at the molecular level.

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound

| Parameter | Value |

| Data Not Available | Data Not Available |

Catalytic Applications and Mechanistic Roles in Chemical Processes

1-(3-Dimethylaminophenyl)ethanol as a Ligand or Promoter in Catalytic Systems

While specific studies detailing the use of this compound as a primary ligand in major catalytic systems are not extensively documented in publicly available research, its structural motifs are common in ligands and promoters for various transformations. Amino alcohols are a well-established class of ligands in asymmetric catalysis, particularly in reactions such as the addition of organozinc reagents to aldehydes and transfer hydrogenations. The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal center, forming a stable chiral complex that can induce enantioselectivity in the products.

The dimethylamino group in this compound can act as a directing group or a binding site for a metal catalyst. In the context of catalysis, such compounds can serve as "hemilabile" ligands, where one donor atom (e.g., the nitrogen) can reversibly bind and dissociate from the metal center, which can be crucial for catalytic turnover.

Furthermore, the alcohol moiety can be deprotonated to form an alkoxide, which can act as a bridging ligand or a more strongly donating group to the metal center. This versatility makes amino alcohols like this compound attractive candidates for ligand development in a range of catalytic reactions.

As a promoter, the basic nature of the dimethylamino group can influence the reaction environment, for instance, by acting as a proton shuttle or by activating substrates or reagents. In certain reactions, the presence of a basic promoter can significantly enhance the rate and selectivity of the catalytic process.

Influence of Steric and Electronic Factors (e.g., pKa) in Catalytic Processes

The catalytic efficacy of a ligand is intricately linked to its steric and electronic properties. For this compound, these factors are critical in determining its coordination behavior and the reactivity of the resulting catalyst complex.

Steric Factors: The presence of a methyl group on the benzylic carbon and the dimethylamino group on the phenyl ring introduces specific steric bulk around the chiral center. This steric hindrance plays a crucial role in asymmetric catalysis by influencing the facial selectivity of substrate approach to the catalytic center, thereby dictating the enantiomeric excess of the product. The spatial arrangement of the phenyl ring and the substituents on the stereogenic center creates a defined chiral pocket around the metal center, which is essential for effective enantiodiscrimination. nih.gov

The interplay of these steric and electronic factors is crucial for optimizing catalytic performance. Fine-tuning these properties, for example by modifying the substituents on the phenyl ring or the amino group, is a common strategy in the rational design of catalysts for specific applications. chemrxiv.orgresearchgate.net

Applications in Carbon Dioxide Conversion and Hydrogenation Reactions

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research for sustainable chemistry. Amino alcohols can play a significant role in CO₂ capture and subsequent conversion. The amino group can react with CO₂ to form a carbamate, which can then be catalytically transformed. While direct applications of this compound in this area are not widely reported, its structural features are relevant to this field.

In the context of CO₂ hydrogenation , catalysts are needed to facilitate the reduction of CO₂ to products like methanol (B129727), formic acid, or dimethyl ether. nih.gov Homogeneous catalysts, often based on transition metals with appropriate ligands, are effective for these transformations. The N,O-chelation offered by amino alcohols can stabilize the metal center and modulate its reactivity for CO₂ activation and hydrogenation.

Hydrogenation reactions , particularly the asymmetric hydrogenation of ketones and amides, are fundamental transformations in organic synthesis. Chiral amino alcohols are well-known to be effective ligands for ruthenium, rhodium, and iridium catalysts used in these reactions. nih.gov The catalytic cycle often involves the formation of a metal-hydride species that delivers hydrogen to the substrate. The chiral ligand environment, such as one that could be provided by this compound, is key to achieving high enantioselectivity in the resulting alcohol or amine products. The hydrogenation of amides to alcohols and amines is another area where homogeneous catalysts with amino alcohol-type ligands have shown promise. nih.gov

Role in Other Organic Transformations (e.g., Multicomponent Reactions)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient processes in organic synthesis. The Biginelli and Hantzsch reactions are classic examples of MCRs that produce medicinally relevant heterocyclic compounds. nih.govnih.gov

While there is no specific literature detailing the use of this compound as a catalyst or reactant in these reactions, the structural components of the molecule are relevant. The Biginelli reaction, for instance, involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), often under acidic catalysis. rsc.orgbeilstein-journals.org The Hantzsch pyridine (B92270) synthesis similarly combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. beilstein-journals.orgbeilstein-journals.org The catalytic role in these reactions is often fulfilled by a Lewis or Brønsted acid. The basic nitrogen atom in this compound could potentially act as an organocatalyst, although this has not been reported.

Given the prevalence of amino and alcohol functionalities in modern MCRs, it is conceivable that derivatives of this compound could be designed to participate in or catalyze novel multicomponent transformations.

Comparative Studies of Heterogeneous and Homogeneous Catalysis Paradigms

The choice between a homogeneous and a heterogeneous catalyst is a critical decision in the design of a chemical process, with each paradigm offering distinct advantages and disadvantages.

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, generally offers higher activity and selectivity due to the well-defined nature of the active sites and the absence of mass transfer limitations. rsc.orgacs.org For a ligand like this compound, its application in homogeneous catalysis would involve its coordination to a soluble metal complex. This approach allows for fine-tuning of the catalyst's steric and electronic properties to optimize performance. acs.org However, the separation of the catalyst from the product stream can be challenging and costly. rsc.org

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, provides the significant advantage of easy separation and recyclability. rsc.org A molecule like this compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. This "heterogenization" of a homogeneous catalyst aims to combine the high selectivity of the molecular catalyst with the practical benefits of a solid catalyst. However, this approach can sometimes lead to reduced activity or leaching of the active species from the support. nih.govrsc.org

The comparison between these two catalytic paradigms is a central theme in modern catalysis research. mdpi.comumn.edu For a potential catalyst based on this compound, the optimal approach would depend on the specific reaction, the desired product purity, and the economic feasibility of the process.

Emerging Research Frontiers and Future Directions for 1 3 Dimethylaminophenyl Ethanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1-(3-Dimethylaminophenyl)ethanol and its derivatives is an area ripe for innovation, with a growing emphasis on "green chemistry" principles. wikipedia.org Future research is expected to move beyond traditional synthetic routes, which may involve harsh reagents and generate significant waste, towards more sustainable and efficient methodologies.

Key areas of development include:

Biocatalysis: The use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), has shown promise for the amination of related cinnamic acid derivatives to produce phenylalanine analogues in a cost-effective manner. frontiersin.orgnovartis.com Future work could explore the engineering of specific enzymes to catalyze the asymmetric synthesis of chiral amines like this compound, offering high enantioselectivity under mild reaction conditions. The combination of enzyme catalysis with flow technologies presents an opportunity to enhance reaction kinetics, catalyst reusability, and downstream processing. frontiersin.orgnovartis.com

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. frontiersin.orgnovartis.com The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation.

Green Solvents: The pharmaceutical industry is increasingly adopting green solvents like glycerol, ethanol (B145695), and ethyl lactate (B86563) to lessen the environmental impact of manufacturing processes. wikipedia.org Research into the use of such solvents for the synthesis and purification of this compound is a critical step towards developing more sustainable production methods. wikipedia.org

| Sustainable Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific substrate recognition. |

| Flow Chemistry | Improved process control, enhanced safety, scalability, and automation. | Optimization of reactor design and reaction conditions for continuous production. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, increased yields, energy efficiency. | Development of specific microwave-assisted protocols for key synthetic steps. |

| Green Solvents | Reduced environmental impact, improved worker safety. | Solubility and reactivity studies of intermediates and products in green solvents. |

Elucidation of Complex Reaction Mechanisms with Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and controlling product outcomes. For this compound and its derivatives, advanced analytical techniques are crucial for unraveling the intricate details of their formation and reactivity.

Future research in this area will likely involve:

In Situ Spectroscopy: Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reacting species. This provides invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters on the reaction pathway.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for identifying and characterizing reaction intermediates and byproducts, even at very low concentrations.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict reaction outcomes. nih.govnih.gov Such computational studies, when combined with experimental data, can provide a detailed picture of the reaction mechanism at the molecular level. For instance, DFT has been used to study the SN2 mechanism of phenylethanolamine N-methyltransferase, an enzyme that acts on related substrates. nih.govnih.gov

Rational Design of Derivatives for Specific Chemical Functions

The ability to rationally design and synthesize derivatives of this compound with tailored properties is a key driver of its potential applications. By modifying the core structure, researchers can fine-tune its electronic, steric, and physicochemical properties for specific functions.

Future design strategies will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the phenyl ring, the dimethylamino group, and the ethanol side chain can be correlated with changes in chemical reactivity or physical properties. This data is essential for building predictive models for the design of new derivatives.

Bioisosteric Replacement: In the context of medicinal chemistry, parts of the molecule can be replaced with other chemical groups that have similar physical or chemical properties, with the aim of enhancing a desired biological activity or reducing side effects.

Introduction of Functional Groups: The incorporation of specific functional groups can impart new properties to the molecule. For example, the addition of a fluorophore could enable its use as a fluorescent probe, while the introduction of a polymerizable group could allow for its incorporation into advanced materials. Structure-based design has been successfully used to develop potent inhibitors for enzymes like phenylethanolamine N--methyltransferase. nih.gov

Predictive Modeling and High-Throughput Screening in Advanced Materials Research

The discovery of new materials with desired properties can be accelerated through the use of predictive modeling and high-throughput screening (HTS). unchainedlabs.com These approaches allow for the rapid evaluation of large numbers of candidate molecules, significantly reducing the time and cost associated with traditional experimental methods.

For this compound and its derivatives, these techniques could be applied to: